![molecular formula C22H18FN3O2S2 B2548319 2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid CAS No. 1185174-24-6](/img/structure/B2548319.png)

2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

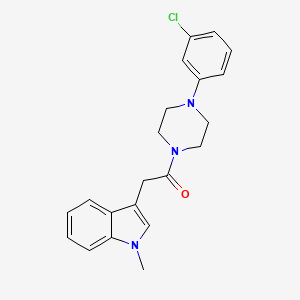

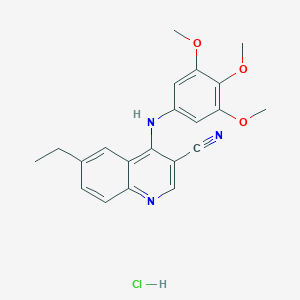

The compound “2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of the compound is 418.84 . The linear formula is C20H30Cl3N3 .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 418.84 . More detailed physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

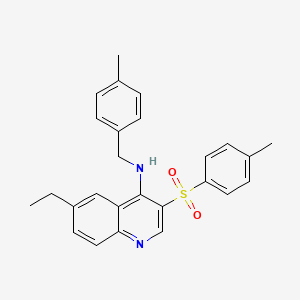

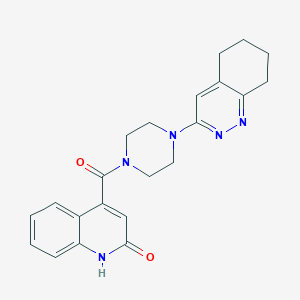

Quinoline derivatives have been demonstrated to play a crucial role in catalysis, particularly in the asymmetric hydrogenation of functionalized alkenes. For instance, phosphine ligands derived from quinoline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown excellent enantioselectivities and high catalytic activities when used in rhodium complexes for the hydrogenation process. These catalysts have practical utility in the efficient preparation of several chiral pharmaceutical ingredients, highlighting their importance in organic synthesis (Imamoto et al., 2012).

Molecular Structures and Coordination Chemistry

Quinoline-based ligands have been synthesized and analyzed for their ability to form complex structures with metals, offering insights into coordination chemistry. For example, novel Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid have been synthesized, showing potential for catalytic applications, particularly in the oxidation of benzyl alcohol to benzaldehyde (Dayan et al., 2016). These complexes exhibit a pseudo-octahedral three-legged piano stool geometry, providing valuable information on molecular structures and the potential for diverse applications in catalysis and materials science.

Antimicrobial and Antifungal Applications

Quinoline derivatives have also been studied for their antimicrobial and antifungal properties. A series of fluoroquinolone derivatives, including those with quinoline-3-carboxylic acid cores, were synthesized and evaluated for their effectiveness against bacterial and fungal pathogens. Preliminary in vitro evaluation studies revealed promising antimicrobial activities for some compounds, suggesting potential applications in the development of new antibacterial and antifungal agents (Srinivasan et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been used in the design of drugs that target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Biochemical Pathways

It’s known that piperidine derivatives can interact with various biochemical pathways, contributing to their broad-spectrum biological activities .

Result of Action

Piperidine derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and others .

Eigenschaften

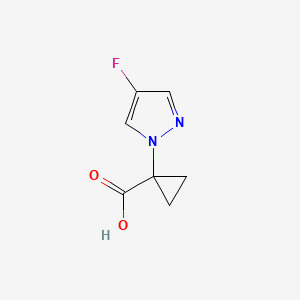

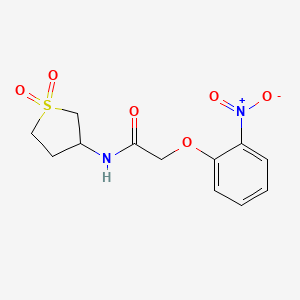

IUPAC Name |

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S2/c1-2-26-21(28)20-17(12-18(30-20)14-8-4-3-5-9-14)25-22(26)29-13-19(27)24-16-11-7-6-10-15(16)23/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGULTHHRNTSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)